

Aromatic Enigma: A Technical Guide to C14H9NO2 Isomers for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Nitro-4-phenylethynyl-benzene*

Cat. No.: *B155261*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromatic compounds with the chemical formula C14H9NO2, focusing on the two primary isomers: 1-aminoanthraquinone and 2-aminoanthraquinone. This document furnishes detailed IUPAC nomenclature, experimental protocols for their synthesis and analysis, quantitative biological data, and a visualization of key signaling pathways implicated in their activity. This comprehensive resource is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

IUPAC Nomenclature and Chemical Properties

The chemical formula C14H9NO2 predominantly corresponds to two structural isomers of amino-substituted anthraquinones. Anthraquinone itself is an aromatic organic compound with the formula C14H8O2.^[1] The addition of an amino group (NH2) results in the following isomers:

- 1-Aminoanthraquinone: The IUPAC name for this compound is 1-aminoanthracene-9,10-dione.^[2] It is characterized by an amino group at the C1 position of the anthraquinone core.
- 2-Aminoanthraquinone: The IUPAC name for this compound is 2-aminoanthracene-9,10-dione.^[3] In this isomer, the amino group is located at the C2 position of the anthraquinone framework.

A summary of their key chemical identifiers and properties is presented in Table 1.

Property	1-Aminoanthraquinone	2-Aminoanthraquinone
IUPAC Name	1-aminoanthracene-9,10-dione[2]	2-aminoanthracene-9,10-dione[3]
CAS Number	82-45-1[2]	117-79-3[3]
Molecular Formula	C14H9NO2[2]	C14H9NO2[3]
Molecular Weight	223.23 g/mol [2]	223.23 g/mol [3]
Appearance	Reddish-brown crystalline solid[4]	Red needle-like crystals or dark brown granular solid.[5]
Solubility	Soluble in organic solvents like ethanol, benzene, and chloroform; sparingly soluble in water.[4]	Soluble in acetone, benzene, chloroform; slightly soluble in ethanol; insoluble in water.[5]

Experimental Protocols

Synthesis of 1-Aminoanthraquinone

A common method for the synthesis of 1-aminoanthraquinone involves the reduction of 1-nitroanthraquinone.

Protocol: Reduction of 1-Nitroanthraquinone

- Reaction Setup: In a suitable reaction vessel, dissolve 1-nitroanthraquinone in an appropriate solvent, such as N,N-dimethylformamide (DMF).
- Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.
- Hydrogenation: Introduce hydrogen gas into the reaction mixture under controlled pressure and temperature. The reaction is typically carried out at room temperature.
- Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the

consumption of the starting material.

- Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The product, 1-aminoanthraquinone, can then be precipitated, collected by filtration, and dried.

Synthesis of 2-Aminoanthraquinone

2-Aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate.

Protocol: Ammonolysis of Sodium Anthraquinone-2-sulfonate

- Reaction Mixture: Combine sodium anthraquinone-2-sulfonate with a concentrated aqueous ammonia solution in an autoclave.
- Heating: Heat the mixture under pressure to a temperature of approximately 180-200°C for several hours.
- Cooling and Isolation: After the reaction period, allow the autoclave to cool. The 2-aminoanthraquinone product will precipitate out of the solution.
- Purification: Filter the crude product and wash it sequentially with water, dilute hydrochloric acid, and a sodium carbonate solution to remove impurities. The final product is then dried.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of aminoanthraquinone isomers can be determined using reversed-phase HPLC.

Protocol: HPLC Analysis of Aminoanthraquinones

- Chromatographic System: Utilize a reversed-phase C18 column.
- Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acetic or formic acid) is typically used.

- **Detection:** Detection is commonly performed using a UV-Vis detector at a wavelength where the compounds exhibit strong absorbance.
- **Quantification:** Prepare standard solutions of known concentrations of the aminoanthraquinone isomers to generate a calibration curve. The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve.

Biological Activity and Genotoxicity

Aminoanthraquinones have been investigated for their biological activities, including potential anticancer and mutagenic properties. Their genotoxicity is a critical aspect for consideration in drug development.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol: Ames Test for Aminoanthraquinones

- **Bacterial Strains:** Use histidine-requiring (his-) mutant strains of *Salmonella typhimurium*.
- **Test Compound Exposure:** Expose the bacterial strains to various concentrations of the aminoanthraquinone isomer in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
- **Plating:** Plate the treated bacteria on a minimal agar medium lacking histidine.
- **Incubation:** Incubate the plates for 48-72 hours.
- **Evaluation:** Count the number of revertant colonies (his+), which have regained the ability to synthesize histidine. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Quantitative Mutagenicity Data

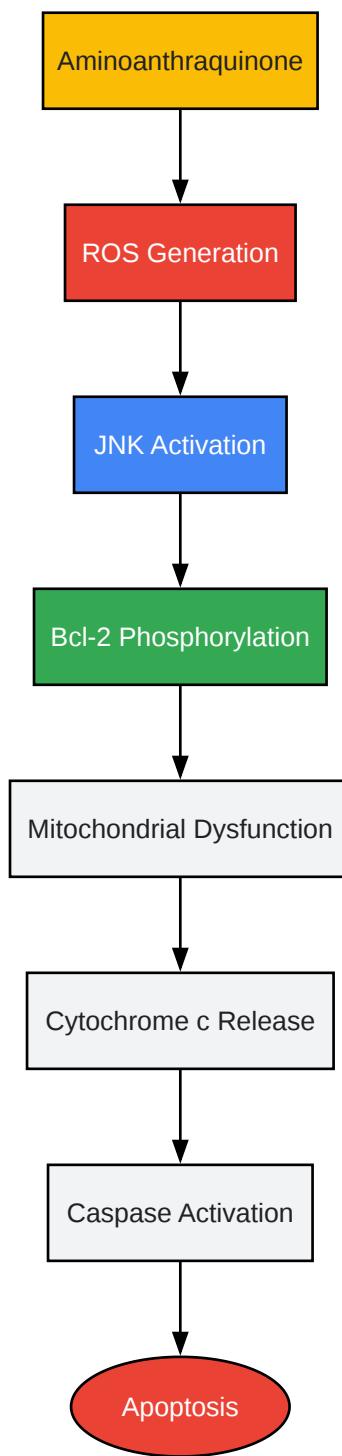
Compound	Ames Test Result	Metabolic Activation (S9)
1-Aminoanthraquinone	Reported as mutagenic in some studies	Can be mutagenic with and without S9
2-Aminoanthraquinone	Generally considered mutagenic	Can be mutagenic with and without S9

Signaling Pathways in Biological Activity

The biological effects of aminoanthraquinones, particularly their potential anticancer activity, are mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis via ROS/JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

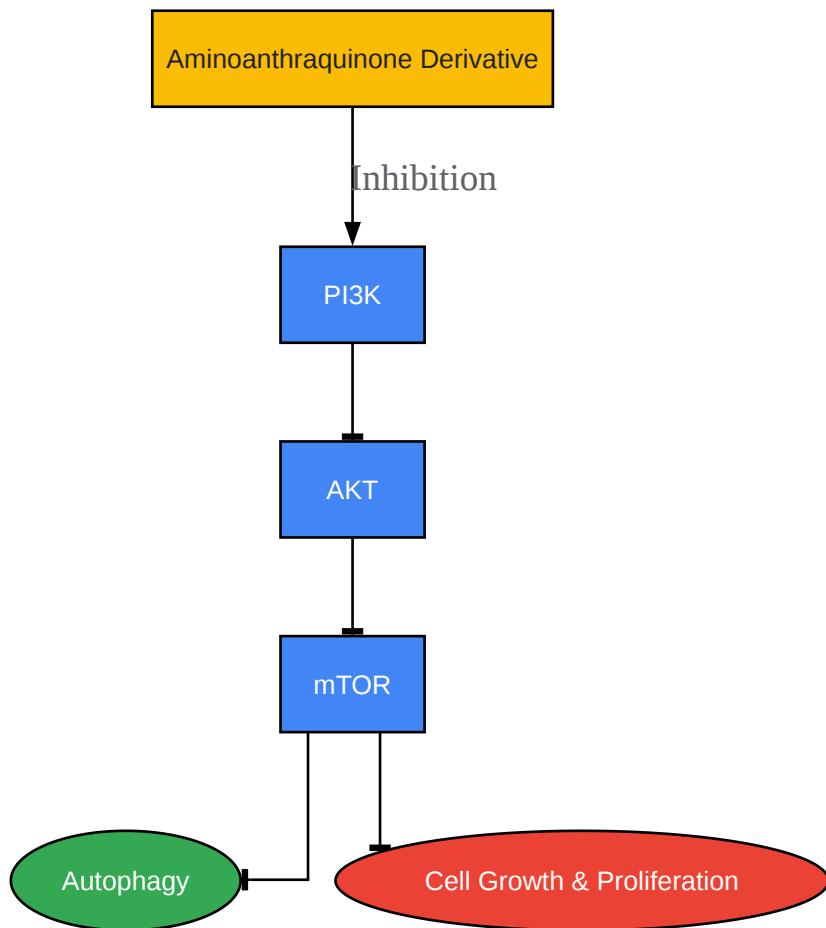


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Caption: ROS/JNK-mediated apoptotic pathway.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Certain anthraquinone derivatives can also influence the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy and enhance the efficacy of chemotherapeutic agents.



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Caption: PI3K/AKT/mTOR signaling pathway modulation.

Conclusion

The C₁₄H₉NO₂ aromatic isomers, 1-aminoanthraquinone and 2-aminoanthraquinone, are compounds of significant interest in medicinal chemistry and drug development. Their synthesis is well-established, and methods for their quantitative analysis are readily available. While they exhibit biological activities that could be harnessed for therapeutic purposes, their potential genotoxicity necessitates careful evaluation. Understanding their mechanisms of action, including their impact on key cellular signaling pathways such as the ROS/JNK and

PI3K/AKT/mTOR pathways, is crucial for the rational design and development of novel drug candidates. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of these and related compounds.

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- To cite this document: BenchChem. [Aromatic Enigma: A Technical Guide to C₁₄H₉NO₂ Isomers for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155261#iupac-name-for-c14h9no2-aromatic-compound>]

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